![molecular formula C23H27N7O4S B2905524 Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 872988-29-9](/img/structure/B2905524.png)

Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

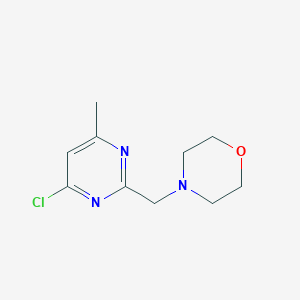

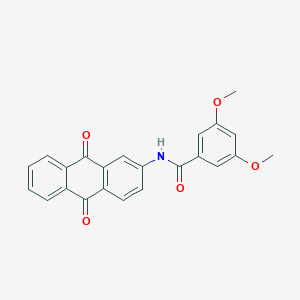

This compound is a novel triazole-pyrimidine hybrid . Triazole compounds, which contain two carbon and three nitrogen atoms, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of piperazine with a solution of the compound in CHCl3 at room temperature .Molecular Structure Analysis

The molecular structure of this compound is based on the triazole-pyrimidine hybrid structure . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of piperazine with a solution of the compound in CHCl3 . The reaction was carried out at room temperature .Physical and Chemical Properties Analysis

The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .Mechanism of Action

Target of Action

The compound Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class . This class of compounds has been found to exhibit promising cytotoxic activities through EGFR and PARP-1 inhibitions . EGFR (Epidermal Growth Factor Receptor) and PARP-1 (Poly(ADP-ribose) polymerase 1) are proteins that play crucial roles in cell proliferation and DNA repair, respectively .

Mode of Action

The compound interacts with its targets (EGFR and PARP-1) by binding to their active sites, thereby inhibiting their functions . This inhibition leads to a decrease in cell proliferation and an increase in DNA damage, which can result in cell death .

Biochemical Pathways

The compound affects the EGFR signaling pathway and the DNA repair pathway. The inhibition of EGFR leads to a decrease in cell proliferation, while the inhibition of PARP-1 leads to an increase in DNA damage . These effects can lead to apoptosis, or programmed cell death .

Pharmacokinetics

Triazole derivatives, to which this compound belongs, are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in DNA damage, leading to apoptosis . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Biochemical Analysis

Biochemical Properties

. These interactions can be highly specific, allowing triazole compounds to influence a wide range of biochemical reactions .

Cellular Effects

The specific cellular effects of Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate are currently unknown due to the lack of available research. Triazole compounds have been shown to have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

ethyl 4-[2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O4S/c1-2-34-23(33)29-14-12-28(13-15-29)21(31)16-35-20-9-8-18-25-26-19(30(18)27-20)10-11-24-22(32)17-6-4-3-5-7-17/h3-9H,2,10-16H2,1H3,(H,24,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKDFROXFNXGJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2905441.png)

![Benzo[b]thiophen-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2905443.png)

![3,6-dichloro-N-ethyl-N-{[4-(4-methoxypiperidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2905444.png)

![2-Methyl-4-[(piperidine-1-carbonyl)amino]benzenesulfonyl chloride](/img/structure/B2905449.png)

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2905460.png)

![2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2905461.png)

![Tert-butyl N-[(2S)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B2905464.png)